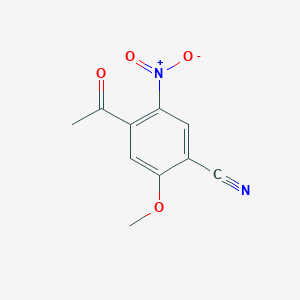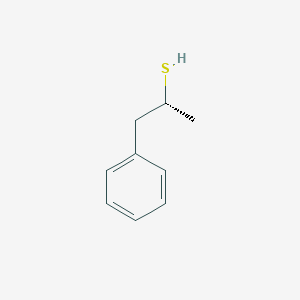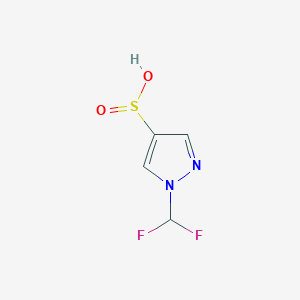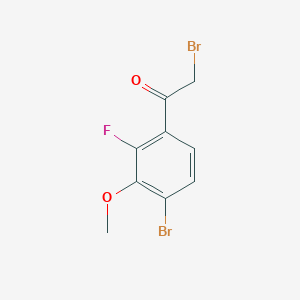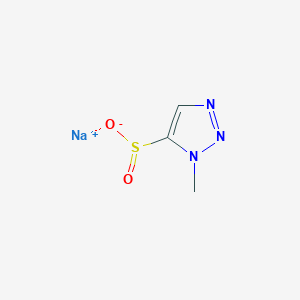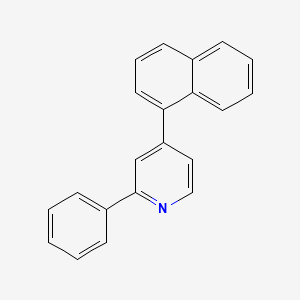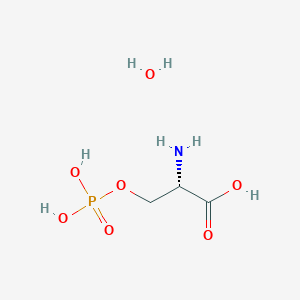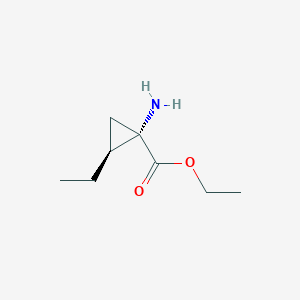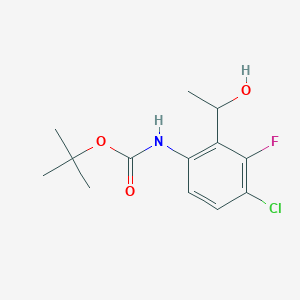
tert-Butyl (4-chloro-3-fluoro-2-(1-hydroxyethyl)phenyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl (4-chloro-3-fluoro-2-(1-hydroxyethyl)phenyl)carbamate is an organic compound that belongs to the class of carbamates. This compound is characterized by the presence of a tert-butyl group, a chloro group, a fluoro group, and a hydroxyethyl group attached to a phenyl ring. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (4-chloro-3-fluoro-2-(1-hydroxyethyl)phenyl)carbamate typically involves the reaction of 4-chloro-3-fluoro-2-(1-hydroxyethyl)phenol with tert-butyl isocyanate. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine. The reaction mixture is stirred at room temperature for several hours until the reaction is complete. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
tert-Butyl (4-chloro-3-fluoro-2-(1-hydroxyethyl)phenyl)carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The chloro group can be reduced to a hydrogen atom.
Substitution: The fluoro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common nucleophiles include ammonia (NH3) and thiols (RSH).
Major Products Formed
Oxidation: Formation of a carbonyl compound.
Reduction: Formation of a dechlorinated product.
Substitution: Formation of substituted phenyl carbamates.
Aplicaciones Científicas De Investigación
tert-Butyl (4-chloro-3-fluoro-2-(1-hydroxyethyl)phenyl)carbamate is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: As a probe to study enzyme-substrate interactions and as a potential inhibitor of certain enzymes.
Medicine: As a potential therapeutic agent due to its ability to interact with specific molecular targets.
Industry: As an intermediate in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of tert-Butyl (4-chloro-3-fluoro-2-(1-hydroxyethyl)phenyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to inhibition or activation of their biological functions. The pathways involved in these interactions include hydrogen bonding, hydrophobic interactions, and van der Waals forces .
Comparación Con Compuestos Similares
Similar Compounds
tert-Butyl (4-chloro-3-(trifluoromethyl)phenyl)carbamate: Similar structure but with a trifluoromethyl group instead of a fluoro group.
tert-Butyl (4-fluoro-2-methoxy-5-nitrophenyl)carbamate: Similar structure but with a methoxy and nitro group instead of a hydroxyethyl group.
tert-Butyl (S)-(1-(3-fluorophenyl)-2-hydroxyethyl)carbamate: Similar structure but with a different substitution pattern on the phenyl ring.
Uniqueness
tert-Butyl (4-chloro-3-fluoro-2-(1-hydroxyethyl)phenyl)carbamate is unique due to the specific combination of substituents on the phenyl ring, which imparts distinct chemical and biological properties. The presence of both chloro and fluoro groups enhances its reactivity and potential for diverse applications .
Propiedades
Fórmula molecular |
C13H17ClFNO3 |
|---|---|
Peso molecular |
289.73 g/mol |
Nombre IUPAC |
tert-butyl N-[4-chloro-3-fluoro-2-(1-hydroxyethyl)phenyl]carbamate |
InChI |
InChI=1S/C13H17ClFNO3/c1-7(17)10-9(6-5-8(14)11(10)15)16-12(18)19-13(2,3)4/h5-7,17H,1-4H3,(H,16,18) |
Clave InChI |
POSUWIDFBLMWSK-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=C(C=CC(=C1F)Cl)NC(=O)OC(C)(C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,7-Dichloro-3H-imidazo[4,5-b]pyridine](/img/structure/B12964945.png)


